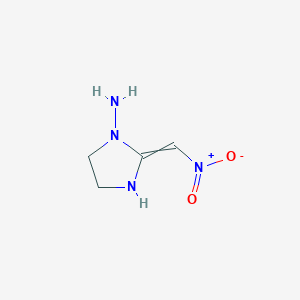

2-(Nitromethylidene)imidazolidin-1-amine

Description

Contextualization within Saturated Nitrogen Heterocycles and Imidazolidine (B613845) Chemistry

Saturated nitrogen heterocycles are cyclic organic compounds where one or more carbon atoms in a ring are replaced by nitrogen atoms, and the ring contains no double bonds. These structures are fundamental building blocks in a vast array of natural products and synthetic molecules. Within this broad category, imidazolidine is a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions. wikipedia.org As a class, imidazolidines are considered cyclic aminals and are typically prepared through the condensation of a 1,2-diamine with an aldehyde. wikipedia.orgrsc.org

Significance of the Nitromethylidene Moiety in Exocyclic Olefins

An exocyclic olefin is a double bond where one of the carbon atoms is part of a ring system, and the other is outside of it. In 2-(nitromethylidene)imidazolidine, the C=C bond is exocyclic to the imidazolidine ring. This structural feature is critical to the molecule's chemical behavior.

The significance of this particular exocyclic olefin is greatly amplified by the attached nitro group (-NO₂), forming a nitromethylidene group (-CH=NO₂). The nitro group is one of the strongest electron-withdrawing groups in organic chemistry due to both inductive and resonance effects. wikipedia.org This potent electron-withdrawing nature polarizes the exocyclic double bond, rendering the terminal carbon of the methylidene group highly electrophilic. This electronic feature makes the molecule susceptible to nucleophilic attack, such as Michael-type additions, and influences its participation in cycloaddition reactions. researchgate.net The conjugation of the nitro group with the double bond and the nitrogen atoms of the imidazolidine ring creates an extended π-system that dictates the molecule's electronic and spectroscopic properties.

Position within the Guanidine-Type Structural Class and its Chemical Relevance

Guanidine (B92328) is a compound characterized by a central carbon atom bonded to three nitrogen atoms. wikipedia.org This arrangement results in a highly basic functional group because protonation leads to the formation of a resonance-stabilized guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. wikipedia.orgchemzipper.com This delocalization provides exceptional stability to the conjugate acid, making guanidine one of the strongest organic bases. wikipedia.org

The structure of 2-(nitromethylidene)imidazolidine, with its N-C-N linkage as part of the imidazolidine ring and the exocyclic C=C-N system, can be classified as a vinylogous guanidine. In a vinylogous system, the electronic effects of a functional group are transmitted through a conjugated C=C bond. Here, the N-C=C-N framework is an extended version of the core guanidine structure.

However, the chemical relevance of this classification is nuanced. While the guanidine moiety is renowned for its strong basicity, the presence of the powerful electron-withdrawing nitromethylidene group significantly alters this characteristic. stackexchange.comstackexchange.com The nitro group pulls electron density away from the nitrogen atoms, reducing their ability to donate their lone pairs to a proton. Consequently, 2-(nitromethylidene)imidazolidine is expected to be substantially less basic than a typical guanidine. This modulation of basicity, combined with the electrophilic nature of the exocyclic olefin, defines the compound's unique chemical reactivity, distinguishing it from simpler guanidines or imidazolidines.

Interactive Data Tables

Chemical Properties of 2-(Nitromethylidene)imidazolidine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(nitromethylidene)imidazolidine | nih.gov |

| Molecular Formula | C₄H₇N₃O₂ | nih.gov |

| Molecular Weight | 129.12 g/mol | nih.gov |

| CAS Number | 13623-98-8 | nih.govchemspider.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structural Comparison

| Compound | Core Structure | Key Features |

|---|---|---|

| Imidazolidine | 5-membered saturated ring | Two nitrogen atoms at positions 1 and 3; cyclic aminal. wikipedia.org |

| Guanidine | Planar Y-shaped C(N)₃ | Three nitrogen atoms attached to a central carbon; strong organic base. wikipedia.org |

| 2-(Nitromethylidene)imidazolidine | Imidazolidine ring with an exocyclic C=C bond | Vinylogous guanidine character; electron-withdrawing nitromethylidene group; reduced basicity. |

Structure

3D Structure

Properties

CAS No. |

59760-99-5 |

|---|---|

Molecular Formula |

C4H8N4O2 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-(nitromethylidene)imidazolidin-1-amine |

InChI |

InChI=1S/C4H8N4O2/c5-7-2-1-6-4(7)3-8(9)10/h3,6H,1-2,5H2 |

InChI Key |

FCDVAWSOIPXPJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=C[N+](=O)[O-])N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitromethylidene Imidazolidin 1 Amine and Its Analogues

One-Pot Synthetic Routes from Halogenated Nitroethylenes

A highly effective and industrially scalable approach for synthesizing 2-(nitromethylidene)imidazolidine is a one-pot method starting from halogenated nitroethylenes. google.com This process involves two primary stages within a single reaction vessel. First, a dihalogenated nitroethylene, such as 1,1-dichloro-2-nitroethylene, is reacted with an aliphatic alcohol in the presence of a base at low temperatures (-20°C to 30°C) to generate a more reactive intermediate. google.com In the second stage, ethylenediamine (B42938) is added to the mixture, and the temperature is elevated (60°C to 150°C) to induce cyclization, forming the desired imidazolidine (B613845) ring. google.com

This one-pot methodology is advantageous due to its operational simplicity, use of readily available starting materials, and high yields, often exceeding 80% with high purity. google.com The reaction conditions can be fine-tuned by selecting different alcohols (e.g., methanol, ethanol (B145695), propanol) and bases (e.g., sodium hydroxide, potassium hydroxide), allowing for process optimization. google.com

Table 1: Examples of One-Pot Synthesis of 2-(Nitromethylidene)imidazolidine google.com

| Starting Material | Alcohol | Base | Reaction Time (Step 1 / Step 2) | Temperature (Step 1 / Step 2) | Yield | Purity |

|---|---|---|---|---|---|---|

| 1,1-dichloro-2-nitroethylene | Methanol | NaOH | 1 h / 6 h | 0°C / 80°C | 80% | 96% |

| 1,1-dichloro-2-nitroethylene | Ethanol | KOH | 2 h / 10 h | -5°C / 100°C | 84% | 97% |

| 1,1-dichloro-2-nitroethylene | Propanol | KOH | 3 h / 5 h | 0°C / 120°C | 75% | 97% |

Annulation Reactions Utilizing Dithioacetals and Diamines

Annulation reactions involving ketene (B1206846) dithioacetals represent another key strategy for constructing the 2-(nitromethylidene)imidazolidine scaffold. This method is particularly useful for synthesizing N-substituted analogues. The reaction proceeds by refluxing a 1,1-bis(methylthio)-2-nitroethylene (B140038) with a substituted ethylenediamine in a solvent such as ethanol. nih.gov The diamine displaces the two methylthio (-SMe) leaving groups, followed by an intramolecular cyclization to form the five-membered imidazolidine ring.

For instance, the synthesis of 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol was achieved by reacting 1,1-bis(thiomethyl)-2-nitroethylene with 2-(2-aminoethylamino)ethanol in refluxing ethanol for 8 hours. nih.gov This approach demonstrates the versatility of using functionalized diamines to introduce specific substituents onto the imidazolidine ring nitrogen. Ketene dithioacetals are valuable synthons in heterocyclic chemistry due to their stability and reactivity with dinucleophiles like diamines. nih.gov

Derivatization Strategies for N-Substituted Imidazolidine Rings

The introduction of alkyl and aryl substituents on the nitrogen atoms of the imidazolidine ring is most commonly achieved by selecting the appropriately substituted diamine as a starting material in annulation reactions. nih.gov For example, using N-substituted ethylenediamines in reactions with either halogenated nitroethylenes or ketene dithioacetals directly yields the corresponding N-substituted 2-(nitromethylidene)imidazolidine derivative.

Post-synthesis N-alkylation is also a viable, though less direct, strategy. Methodologies established for other nitrogen heterocycles, such as imidazoles and imides, can be adapted for this purpose. nih.govbeilstein-journals.org These methods often involve deprotonating the N-H group with a suitable base, followed by reaction with an alkyl or aryl halide. beilstein-journals.org The use of dialkyl carbonates has also been reported as an effective means for the N-alkylation of imidazoles, which could potentially be applied to the imidazolidine system. researchgate.net

The development of stereoselective methods for synthesizing chiral imidazolidine analogues is crucial for applications in asymmetric catalysis and medicinal chemistry. While specific examples for 2-(nitromethylidene)imidazolidine are not extensively documented, established principles for imidazolidine synthesis can be applied. Chiral auxiliaries, catalysts, or starting materials are employed to control the stereochemical outcome of the ring-forming reaction.

Key strategies include:

Use of Chiral Diamines: Starting with enantiomerically pure diamines, often derived from natural amino acids, directly translates the chirality to the final imidazolidine product.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, can induce enantioselectivity in cycloaddition reactions that form the imidazolidine ring.

Diastereoselective Reactions: When the starting materials already contain stereocenters, the reaction can be guided to favor the formation of one diastereomer over others.

Table 2: Conceptual Approaches to Stereoselective Imidazolidine Synthesis

| Strategy | Chiral Source | Description | Expected Outcome |

|---|---|---|---|

| Chiral Substrate Control | Enantiopure Diamine | The stereochemistry is pre-defined in the starting material. | High enantiomeric excess (ee). |

| Catalytic Asymmetric Synthesis | Chiral Lewis or Brønsted Acid | The catalyst creates a chiral environment for the reaction. | Variable to high ee. |

| Diastereoselective Cyclization | Substituted Chiral Precursor | An existing stereocenter directs the formation of a new one. | High diastereomeric ratio (dr). |

Cyclization Reactions Leading to Fused Nitromethylidene Heterocycles

The synthesis of fused heterocycles containing the nitromethylidene imidazolidine moiety is an advanced strategy for creating complex molecular architectures. This can be achieved through intramolecular cyclization reactions of a pre-formed, suitably functionalized imidazolidine derivative. The key is to have a substituent on the ring, typically on a nitrogen atom, that bears a reactive functional group capable of reacting with another part of the molecule to form a new ring.

For example, an N-substituted imidazolidine bearing a terminal hydroxyl group, such as 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol, could serve as a precursor. nih.gov Activation of the hydroxyl group (e.g., conversion to a tosylate or halide) would facilitate an intramolecular nucleophilic substitution with the second ring nitrogen, potentially leading to the formation of a fused bicyclic system like an oxazolo[3,2-a]imidazolidine derivative. This approach allows for the systematic construction of diverse and rigid polycyclic frameworks.

Application of Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. nih.govnih.gov The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, leading to rapid and uniform temperature increases. nih.gov

This technology is highly applicable to the synthesis of 2-(nitromethylidene)imidazolidine and its analogues. For instance, the synthesis of various imidazolidine derivatives has been successfully carried out using microwave irradiation, demonstrating the feasibility of this approach. researchgate.net Cyclization reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov This efficiency not only accelerates the synthetic process but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis nih.gov

| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Thiazolidinone Synthesis | Conventional Heating | 8-12 hours | 65-78% |

| Microwave Irradiation | 5-10 minutes | 75-90% |

Elucidation of Molecular Architecture and Electronic Structure of 2 Nitromethylidene Imidazolidin 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural framework of 2-(nitromethylidene)imidazolidin-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique insights into the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While direct experimental NMR data for this compound is not extensively available in public literature, the expected spectral features can be predicted based on its structure and data from analogous compounds like 2-(nitromethylene)imidazolidine (B87784). nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazolidine (B613845) ring, the nitromethylidene group, and the N-amine group. The two methylene (B1212753) groups (-CH2-CH2-) of the imidazolidine ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The vinyl proton (=CH-NO2) is anticipated to resonate further downfield, typically in the 6.0-7.0 ppm region, due to the deshielding effect of the electron-withdrawing nitro group. The protons on the imidazolidine nitrogen (N-H) and the exocyclic amine (-NH2) would produce broad signals, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. For the closely related 2-(nitromethylene)imidazolidine, ¹³C NMR data is available. nih.gov For this compound, the C=C carbon of the nitromethylidene group is expected to appear significantly downfield, likely above 150 ppm. The adjacent carbon of the vinyl group (=CH) would be found at a higher field, around 90-100 ppm. The two methylene carbons of the imidazolidine ring are expected in the 40-50 ppm range.

Expected NMR Data for this compound

| Atom | Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH2-CH2- | ¹H | 3.0 - 4.0 | Multiplets, part of the imidazolidine ring. |

| =CH-NO2 | ¹H | 6.0 - 7.0 | Singlet or multiplet, deshielded by the nitro group. |

| N-H | ¹H | Variable | Broad signals, from both the ring and the exocyclic amine. |

| -CH2-CH2- | ¹³C | 40 - 50 | Aliphatic carbons in the imidazolidine ring. |

| =CH-NO2 | ¹³C | 90 - 100 | Vinylic carbon attached to the proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by absorption bands corresponding to N-H, C-H, C=C, C-N, and NO2 groups.

The N-H stretching vibrations from the secondary amine in the ring and the primary exocyclic amine would result in broad bands in the 3100-3400 cm⁻¹ region. orgchemboulder.com Primary amines typically show two bands in this area. orgchemboulder.com The nitro group (NO2) is expected to show two strong, characteristic absorption bands: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹. The C=C double bond of the nitromethylidene group would likely produce a band in the 1600-1650 cm⁻¹ region. Bending vibrations for the N-H groups are also expected around 1580-1650 cm⁻¹. orgchemboulder.com FTIR spectra for the related compound 2-(nitromethylene)imidazolidine are available, which would show similar features, absent the distinct primary amine absorptions. nih.gov

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3100 - 3400 |

| C-H (Alkane) | Stretch | 2850 - 3000 |

| C=C (Vinyl) | Stretch | 1600 - 1650 |

| N-H (Amine) | Bend | 1580 - 1650 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1380 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₄H₈N₄O₂, the calculated exact mass is 144.06473 Da. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 145.07255, confirming its elemental composition.

X-ray Crystallographic Analysis of this compound Derivatives

The study reveals that this derivative crystallizes in a monoclinic system with the space group P2₁/n. nih.gov The imidazolidine ring is found to be nearly planar, which has important implications for the electronic structure of the system. nih.gov

Crystallographic Data for 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9422 (2) |

| b (Å) | 8.7142 (3) |

| c (Å) | 12.9698 (4) |

| β (°) | 94.153 (3) |

| Volume (ų) | 782.55 (4) |

Intramolecular Interactions: Hydrogen Bonding and Conformational Preferences

The crystal structure of the derivative 2-[(E)-2-(nitromethylidene)imidazolidin-1-yl]ethanol demonstrates the presence of significant intramolecular hydrogen bonding. nih.gov Specifically, an intramolecular N-H···O hydrogen bond exists between the imidazolidine NH group and an oxygen atom of the nitro group. nih.gov This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring motif. nih.gov

Electronic Delocalization and Planarity of the Nitromethylidene-Imidazolidine System

The planarity of the molecular structure is closely linked to its electronic properties. In the crystal structure of 2-[(E)-2-(nitromethylidene)imidazolidin-1-yl]ethanol, the imidazolidine ring is observed to be nearly planar, with a root-mean-square deviation of only 0.006 Å. nih.gov

This near-planar geometry facilitates electronic delocalization across the π-system. The system can be described as a push-pull olefin, where the electron-donating imidazolidine nitrogen atoms "push" electron density into the C=C double bond, and the strongly electron-withdrawing nitro group "pulls" electron density away. This delocalization extends from the nitrogen atoms of the ring, through the double bond, and into the nitro group. This extensive conjugation is a key feature of the electronic structure, influencing the molecule's reactivity and spectroscopic properties.

Reaction Mechanisms and Chemical Transformations of 2 Nitromethylidene Imidazolidin 1 Amine

Nucleophilic Additions and Substitutions Involving the Nitromethylidene Group

The nitromethylidene group, characterized by a carbon-carbon double bond activated by the strongly electron-withdrawing nitro group, serves as a prime target for nucleophilic attack. This reactivity is analogous to that of other nitroalkenes, which are well-established Michael acceptors.

The addition of nucleophiles to the β-carbon of the nitromethylidene moiety is a key reaction. Various nucleophiles, including amines, thiols, and carbanions, can participate in this conjugate addition, leading to the formation of a diverse array of functionalized imidazolidine (B613845) derivatives. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting nitronate intermediate.

Recent studies have demonstrated the reactivity of similar structures. For instance, 2-(nitromethylene)imidazolidine (B87784) has been shown to react with α-(trifluoromethyl)styrenes in the presence of a base, such as potassium carbonate, to yield the corresponding Michael addition products. mdpi.com This highlights the susceptibility of the exocyclic double bond to nucleophilic attack.

While direct substitution at the nitromethylidene group is less common, subsequent reactions of the initial adducts can lead to formal substitution products. For example, elimination reactions following a nucleophilic addition can result in the net replacement of a group.

| Reaction Type | Nucleophile | Product Type | Conditions | Reference |

| Michael Addition | α-(trifluoromethyl)styrenes | β-substituted imidazolidine | K2CO3, CH3CN, 80 °C | mdpi.com |

Transformations of the Imidazolidine Ring System

The imidazolidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, can undergo a variety of transformations, including ring expansion, rearrangement, cleavage, and ring-opening reactions. The presence of the N-amino and nitromethylidene substituents can influence the course of these reactions.

Imidazolidine rings can be induced to expand to larger heterocyclic systems, such as piperazines or diazepines, under specific conditions. These rearrangements are often driven by the relief of ring strain or the formation of more stable thermodynamic products. While specific examples for 2-(Nitromethylidene)imidazolidin-1-amine are not extensively documented, related N-substituted imidazolidine derivatives have been shown to undergo such transformations.

The C-N bonds within the imidazolidine ring can be cleaved under various conditions, leading to ring-opened products. Hydrolysis, for example, can lead to the formation of ethylenediamine (B42938) derivatives. The stability of the imidazolidine ring in this compound towards ring-opening is an area that warrants further investigation, as the electron-withdrawing nature of the nitromethylidene group could potentially influence the ring's stability. In related systems, such as imidazolidineiminothiones, the ring can be opened or transformed through reactions with various nucleophiles. nih.gov

Mechanistic Insights from Reaction Pathway Analysis

Computational studies on related systems, such as the reaction of enamines with nitro olefins, provide valuable insights into the potential reaction pathways of this compound. acs.org The reaction is often initiated by a nucleophilic attack of the enamine on the nitroalkene, leading to a zwitterionic intermediate. Subsequent cyclization or proton transfer steps then dictate the final product distribution.

The mechanism of nucleophilic addition to the nitromethylidene group likely proceeds through a stepwise pathway involving the formation of a stabilized nitronate anion. The stereochemical outcome of such reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Computational and Theoretical Investigations of 2 Nitromethylidene Imidazolidin 1 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic properties of molecules like 2-(nitromethylidene)imidazolidin-1-amine. DFT calculations, often employing functionals such as B3LYP with various basis sets, can provide a detailed understanding of the molecule's three-dimensional structure and electron distribution.

Theoretical studies on related nitro-substituted heterocyclic compounds have demonstrated that DFT methods can accurately predict geometric parameters. For this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the planarity of the imidazolidine (B613845) ring and the orientation of the nitromethylidene and amine substituents are critical aspects of its structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N (imidazolidine) | 1.35 |

| C-N (imidazolidine) | 1.46 |

| N-N | 1.38 |

| C=C (nitromethylidene) | 1.37 |

| C-N (nitro) | 1.45 |

| N-O (nitro) | 1.22 |

| Bond Angles (°) ** | |

| C-N-C (imidazolidine) | 108.5 |

| N-C-N (imidazolidine) | 112.0 |

| C=C-N | 121.5 |

| O-N-O | 125.0 |

| Dihedral Angles (°) ** | |

| C-N-N-H | 178.0 |

| N-C=C-N | 180.0 |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies and intensities can be calculated using quantum chemical methods. These calculations help in the assignment of the absorption bands observed in infrared (IR) and Raman spectra to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching, NO2 symmetric and asymmetric stretching, and various bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants are valuable for interpreting experimental NMR spectra. By calculating these parameters for a proposed structure and comparing them to experimental data, the structure can be confirmed.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule. These calculations can predict the absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to the electronic excitations from occupied to unoccupied molecular orbitals. This provides insights into the electronic structure and chromophores present in the molecule.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | |

| N-H | 5.8 |

| C-H (imidazolidine) | 3.5 |

| C-H (nitromethylidene) | 7.2 |

| ¹³C NMR Chemical Shift (ppm) | |

| C=N (imidazolidine) | 155.0 |

| C (imidazolidine) | 45.0 |

| C=C (nitromethylidene) | 110.0 |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretch | 3350 |

| C=N Stretch | 1620 |

| NO₂ Asymmetric Stretch | 1550 |

| NO₂ Symmetric Stretch | 1380 |

Note: The data in this table is hypothetical and illustrative. Specific values would be derived from detailed quantum chemical calculations.

Theoretical Approaches to Reaction Energetics and Pathways

Computational chemistry provides a powerful framework for exploring the reactivity of this compound by investigating the energetics and pathways of potential reactions. This includes studying reaction mechanisms, identifying transition states, and calculating activation energies.

By mapping the potential energy surface for a given reaction, researchers can identify the most favorable reaction pathway. This involves locating the structures of reactants, products, intermediates, and transition states. The energy differences between these species provide crucial thermodynamic and kinetic information about the reaction. For example, the activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Theoretical studies can be applied to understand various reactions involving this compound, such as its synthesis, decomposition, or its interaction with other molecules. For instance, computational models can elucidate the mechanism of its formation from precursors or predict its stability under different conditions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the orbital to which an electron is most likely to be accepted in a reaction with a nucleophile. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be determined from specific quantum chemical calculations.

Structural Modifications and Analogue Chemistry of 2 Nitromethylidene Imidazolidin 1 Amine

Design and Synthesis of Substituted 2-(Nitromethylidene)imidazolidin-1-amine Derivatives

The design of substituted this compound derivatives primarily involves the introduction of various functional groups onto the imidazolidine (B613845) ring. The synthesis of the parent 2-(nitromethylidene)imidazolidine heterocycle is commonly achieved through the reaction of a suitable nitroalkene precursor with a diamine. A key and versatile precursor for this synthesis is 1,1-bis(methylthio)-2-nitroethene. nih.govrsc.org This compound serves as a valuable building block for creating various heterocyclic structures. nih.gov

The general synthetic strategy involves the condensation of 1,1-bis(methylthio)-2-nitroethene with a substituted ethylenediamine (B42938). The reaction proceeds via the elimination of two molecules of methylthiol (CH₃SH) to form the cyclic imidazolidine ring. nih.gov To synthesize the titular compound, this compound, a substituted hydrazine (B178648) would be necessary in place of ethylenediamine, although specific literature on this exact transformation is limited. However, the derivatization of the core imidazolidine ring can be readily accomplished by using appropriately substituted ethylenediamines as starting materials.

A one-pot method for synthesizing the parent compound, 2-(nitromethylene)imidazolidine (B87784), has been developed, which involves the initial reaction of 1,1-dichloro-2-nitroethylene with an alcohol and a base, followed by the addition of ethylenediamine. google.com This approach offers an efficient route to the core structure, which can then be a target for further functionalization.

The design of derivatives can be categorized by the position of substitution:

N-Substitution: Introducing substituents on the nitrogen atoms of the imidazolidine ring. This can be achieved by starting with N-substituted ethylenediamines. For example, reacting N,N'-dimethylethylenediamine would yield the corresponding 1,3-dimethyl-2-(nitromethylidene)imidazolidine. nih.gov

C-Substitution: Placing substituents on the carbon backbone (positions 4 and 5) of the imidazolidine ring. This is accomplished by using substituted ethylenediamines, such as 1,2-diaminopropane (B80664) or other chiral diamines, which would introduce alkyl or other groups, creating stereocenters and allowing for the exploration of stereoisomerism.

The table below outlines potential synthetic strategies for generating substituted derivatives based on established methods for analogous imidazolidines.

| Precursor 1 | Precursor 2 | Resulting Derivative Type | Synthetic Goal |

|---|---|---|---|

| 1,1-bis(methylthio)-2-nitroethene | N-alkylethylenediamine | N-Substituted | Introduce alkyl groups on ring nitrogens |

| 1,1-bis(methylthio)-2-nitroethene | 1,2-Dialkylethylenediamine | C-Substituted | Introduce alkyl groups on ring carbons |

| 1,1-bis(methylthio)-2-nitroethene | N,N'-Di-arylethylenediamine | N-Substituted | Introduce aryl groups for electronic/steric modulation |

| 1,1-dichloro-2-nitroethylene | Substituted Ethylenediamine | N- or C-Substituted | One-pot synthesis of various derivatives |

Exploration of Heterocyclic Ring System Variations Bearing Nitromethylidene Moieties (e.g., Oxazolidines, Hexahydropyrimidines)

Expanding the chemical space beyond the five-membered imidazolidine ring to other heterocyclic systems is a key strategy in analogue design. By replacing one or both nitrogen atoms with other heteroatoms or by altering the ring size, novel compounds with distinct properties can be generated. The nitromethylidene moiety is retained as the core functional group in these explorations.

Oxazolidine (B1195125) Analogues: The synthesis of 2-(nitromethylene)oxazolidine, a five-membered ring system containing one nitrogen and one oxygen atom, has been successfully demonstrated. This is achieved by reacting 1,1-bis(methylthio)-2-nitroethene with 2-aminoethanol. researchgate.net The reaction proceeds under microwave irradiation, where the amino group and the hydroxyl group of 2-aminoethanol displace the two methylthio groups to form the oxazolidine ring. researchgate.net This method provides a direct route to oxygen-containing analogues.

Hexahydropyrimidine (B1621009) Analogues: Six-membered rings, such as hexahydropyrimidines, represent another important class of variations. While specific examples of 2-(nitromethylidene)hexahydropyrimidine are not extensively detailed, their synthesis can be logically inferred from the established chemistry. The reaction of 1,1-bis(methylthio)-2-nitroethene with 1,3-diaminopropane (B46017) would be the expected route to form the six-membered ring. General synthetic methods for hexahydropyrimidine derivatives are well-documented, often involving Mannich-type reactions or condensations of diamines with aldehydes or ketones. bohrium.comresearchgate.net

The table below summarizes the synthesis of different heterocyclic ring systems bearing the nitromethylidene group.

| Heterocyclic System | Key Precursors | Ring Size | Heteroatoms |

|---|---|---|---|

| Imidazolidine | 1,1-bis(methylthio)-2-nitroethene + Ethylenediamine | 5-membered | N, N |

| Oxazolidine | 1,1-bis(methylthio)-2-nitroethene + 2-Aminoethanol | 5-membered | N, O |

| Hexahydropyrimidine (Proposed) | 1,1-bis(methylthio)-2-nitroethene + 1,3-Diaminopropane | 6-membered | N, N |

Strategies for Modulating Electronic and Steric Properties through Derivatization

Strategic derivatization of the 2-(nitromethylidene)imidazolidine scaffold allows for the systematic modulation of its electronic and steric properties. These modifications can influence the molecule's reactivity, stability, and interactions with biological targets.

Modulating Electronic Properties: The electronic nature of the nitromethylidene group, which features a strong electron-withdrawing nitro group, can be influenced by substituents on the heterocyclic ring.

Electron-Donating Groups (EDGs): Introducing EDGs, such as alkyl or alkoxy groups, on the nitrogen or carbon atoms of the imidazolidine ring can increase the electron density of the system. This effect is transmitted through inductive or resonance effects. rsc.org For instance, N-alkylation would enhance the electron-donating character of the nitrogen atoms, which could, in turn, affect the electron distribution within the exocyclic double bond.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as acyl, sulfonyl, or haloaryl groups, would decrease the electron density of the heterocyclic ring. rsc.org N-acylation, for example, would significantly reduce the basicity of the ring nitrogens and alter the electronic properties of the nitromethylidene moiety. The position of these substituents is crucial; for example, in five-membered N-heterocycles, the influence of a substituent is most profound when it is positioned ortho to a ring nitrogen atom. rsc.org

Modulating Steric Properties: The steric environment around the nitromethylidene group can be controlled by introducing bulky substituents. This can impact the molecule's conformation and its ability to fit into specific binding sites.

Bulky N-Substituents: Using bulky N-substituents, such as tert-butyl or aryl groups with ortho-substituents, can create significant steric hindrance around one face of the molecule. researchgate.net

Bulky C-Substituents: Introducing large groups at the C4 and/or C5 positions of the imidazolidine ring can restrict the flexibility of the ring and influence the orientation of the nitromethylidene group. The synthesis of such derivatives can sometimes be challenging due to steric hindrance in the transition state of the cyclization reaction. nih.gov

Structure-activity relationship (SAR) studies on related heterocyclic compounds demonstrate that even minor structural changes can significantly impact biological activity, underscoring the importance of these modulation strategies. mdpi.comnih.govnih.gov Computational methods are often employed to predict the effects of various substituents on the electronic and steric profiles of the molecule, guiding the design of new analogues. rsc.org

Applications and Advanced Research Trajectories in Organic Synthesis

Utilization as Synthetic Intermediates and Building Blocks

The imidazolidine (B613845) framework is a core motif in numerous biologically active compounds, pharmaceuticals, and agrochemicals. mdpi.com Consequently, functionalized imidazolidines like 2-(nitromethylidene)imidazolidine serve as valuable synthetic intermediates and building blocks for the construction of diverse molecular architectures. mdpi.comfluorochem.co.ukenamine.net The reactivity of this compound is dominated by the electrophilic carbon of the nitromethylene group and the nucleophilic nitrogen atoms within the imidazolidine ring, allowing for a variety of chemical transformations.

As a building block, 2-(nitromethylidene)imidazolidine offers a scaffold that can be elaborated upon to generate a range of derivatives. The exocyclic C=C double bond, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic addition reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of novel substituted imidazolidines. Furthermore, the N-H groups within the ring can be functionalized, providing another avenue for structural diversification.

The strategic importance of such building blocks lies in their ability to provide rapid access to complex molecular structures. The synthesis of a homolog, 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol, highlights the potential for creating derivatives by starting with modified precursors, in this case, 2-(2-aminoethylamino)ethanol instead of simple ethylenediamine (B42938). researchgate.net This approach underscores the modularity of using such intermediates in synthetic campaigns.

| Reaction Type | Reagent/Condition | Potential Product Class | Significance |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., thiols, amines, carbanions) | Substituted 2-(1-nitroethyl)imidazolidines | Introduction of diverse side chains for SAR studies. |

| Cycloaddition Reactions | Dienes (e.g., in Diels-Alder reactions) | Fused heterocyclic systems | Construction of complex polycyclic structures. |

| Reduction of Nitro Group | Reducing agents (e.g., H2/Pd, SnCl2) | 2-(Aminomethylidene)imidazolidine derivatives | Access to novel amine and enamine functionalities. |

| N-Functionalization | Alkyl halides, Acyl chlorides | N-substituted imidazolidine derivatives | Modification of solubility, and electronic properties. |

Contributions to Methodological Development in Heterocyclic Chemistry

The synthesis of five-membered nitrogen heterocycles, such as imidazolidines, is a central theme in organic chemistry. mdpi.comlibretexts.orgpressbooks.pub The development of efficient, high-yielding, and environmentally benign methods for their construction is an ongoing research endeavor. The synthesis of 2-(nitromethylidene)imidazolidine itself serves as a case study in methodological advancement.

Historically, the synthesis of such compounds could involve multi-step, low-yielding processes. However, recent developments have focused on more streamlined approaches. A notable example is the one-pot synthesis of 2-(nitromethylene)imidazolidine (B87784) from 1,1-dichloro-2-nitroethylene and ethylenediamine. google.com This method is characterized by its operational simplicity, mild reaction conditions, and high yield, making it suitable for large-scale industrial production. google.com Such one-pot procedures are highly desirable as they reduce waste, save time, and minimize the need for purification of intermediates.

Another synthetic strategy involves the reaction of a diamine with a suitable C1 synthon. For instance, the synthesis of a derivative, 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol, was achieved by refluxing 2-(2-aminoethylamino)ethanol with 1,1-bis(thiomethyl)-2-nitroethylene in ethanol (B145695). researchgate.net This reaction demonstrates the construction of the imidazolidine ring via condensation and elimination, a common strategy in heterocyclic chemistry.

| Method | Starting Materials | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | 1,1-dichloro-2-nitroethylene, ethylenediamine, aliphatic alcohol, base | Low-temperature reaction followed by heating (e.g., 80-110 °C) | Short reaction steps, high yield, environmentally friendly, suitable for industrial scale-up. | google.com |

| Condensation Reaction | 2-(2-aminoethylamino)ethanol, 1,1-bis(thiomethyl)-2-nitroethylene | Reflux in ethanol for 8 hours | Demonstrates modular synthesis of functionalized derivatives. | researchgate.net |

Exploration of Catalytic Roles for Imidazolidine-Based Structures

While 2-(nitromethylidene)imidazolidin-1-amine itself is primarily studied as a synthetic intermediate, the broader class of imidazolidine and related imidazole (B134444) structures plays a crucial role in catalysis. nih.gov These heterocyclic frameworks are integral to the design of both organocatalysts and ligands for metal-catalyzed reactions. mdpi.comnih.gov

In organocatalysis, N-heterocyclic bases are widely used to catalyze reactions such as the ring-opening polymerization of cyclic esters. researchgate.net The nitrogen atoms in the imidazolidine ring can act as either Brønsted bases or nucleophiles, facilitating a variety of transformations. The imidazole group, for example, is a key catalytic residue in many enzymes, where it functions in acid-base and nucleophilic catalysis. nih.gov This biological precedent has inspired the development of synthetic catalysts that mimic these principles.

Furthermore, imidazolidine-based ligands are extensively used in transition-metal catalysis. The nitrogen atoms can coordinate to metal centers, and by modifying the substituents on the imidazolidine ring, the steric and electronic properties of the resulting metal complex can be fine-tuned. This is exemplified by the use of alkaline earth bis(amide) precatalysts for the synthesis of functionalized imidazolidine-2-ones and -thiones. nih.gov These catalytic systems enable atom-efficient cascade reactions under mild conditions. nih.gov The development of such catalytic methods for synthesizing imidazolidine derivatives represents a significant advance in sustainable chemistry. mdpi.com

The exploration of the catalytic potential of derivatives of 2-(nitromethylidene)imidazolidine could be a future research direction. The combination of the imidazolidine core with the unique electronic features of the nitromethylene group could lead to novel catalysts with unique reactivity profiles.

| Catalyst Type | Heterocyclic Core | Catalytic Role | Example Reaction | Reference |

|---|---|---|---|---|

| Organocatalyst | Imidazole/Imidazoline | Nucleophilic or base catalysis | Ring-opening polymerization of cyclic esters | researchgate.net |

| Metal Catalyst Precursor | Imidazolidine | Ligand for alkaline earth metals (Mg, Ca, Sr) | Atom-efficient synthesis of imidazolidine-2-ones | nih.gov |

| Biocatalysis (Enzyme mimic) | Imidazole | Acid-base and nucleophilic catalysis | Cleavage of ester and phosphate (B84403) bonds | nih.gov |

Q & A

Q. Basic Protocol :

- NMR : Identify protons adjacent to the nitromethylidene group (δ ~8.5–9.5 ppm for NH) and imidazolidine carbons (δ ~150–160 ppm for C=N).

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm for asymmetric, ~1350 cm for symmetric) and NH bending (~1600 cm) .

Advanced Resolution : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra. For nitro group dynamics, variable-temperature NMR or Raman spectroscopy can probe conformational flexibility .

How should researchers address contradictions in crystallographic data for this compound?

Basic Strategy : Cross-validate refinement results using multiple software packages (e.g., SHELXL vs. OLEX2). For example, SHELXL’s rigid-bond restraint can mitigate overfitting of thermal parameters in nitro group refinement .

Advanced Resolution : Apply Bayesian statistics (e.g., Rietveld refinement with Bayesian likelihood) to resolve ambiguities in twinned or low-resolution datasets. Pair with quantum crystallography to model electron density distributions accurately .

What computational methods predict the reactivity of this compound in nucleophilic attacks?

Basic Model : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The nitromethylidene group’s LUMO often localizes on the nitro carbon, making it susceptible to nucleophilic addition .

Advanced Simulation : Use Molecular Dynamics (MD) with explicit solvent models (e.g., water or DMSO) to simulate reaction pathways. Machine learning (e.g., QSPR models) trained on imidazolidine derivatives can predict regioselectivity in complex reactions .

How can researchers optimize purification of this compound derivatives?

Basic Approach : Column chromatography with silica gel (ethyl acetate/hexane gradients) separates polar nitro-containing derivatives. Recrystallization from ethanol/water mixtures improves purity .

Advanced Techniques : Use preparative HPLC with C18 columns for structurally similar analogs. Chiral stationary phases resolve enantiomers if asymmetric synthesis is employed .

What strategies mitigate decomposition of this compound during storage?

Basic Practice : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT) to inhibit nitro group oxidation .

Advanced Solutions : Encapsulate in cyclodextrins or liposomes for long-term stability. Monitor degradation kinetics via accelerated stability studies (40°C/75% RH) with LC-MS tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.